![molecular formula C16H18BrNO3S B12609027 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- CAS No. 871113-66-5](/img/structure/B12609027.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is a complex organic compound with the molecular formula C10H14BrNO3S. This compound is characterized by the presence of a biphenyl core, a sulfonamide group, a bromine atom, and a hydroxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- typically involves multiple steps. One common method includes the bromination of biphenyl to form 4-bromobiphenyl, followed by sulfonation to introduce the sulfonamide group. The final step involves the attachment of the hydroxybutyl chain through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and sulfonation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives, sulfonamides, and hydroxybutyl compounds .
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl chain contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: Lacks the sulfonamide and hydroxybutyl groups, making it less versatile in chemical reactions.
4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the bromine and sulfonamide groups.
Biphenyl-4-sulfonamide: Contains the sulfonamide group but lacks the bromine and hydroxybutyl groups.
Uniqueness
The presence of both the sulfonamide and hydroxybutyl groups in [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- provides unique chemical properties, making it more reactive and versatile compared to similar compounds .
Propriétés
Numéro CAS |
871113-66-5 |
|---|---|
Formule moléculaire |
C16H18BrNO3S |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22(20,21)18-11-1-2-12-19/h3-10,18-19H,1-2,11-12H2 |
Clé InChI |
IOZDJKNNGZWJFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


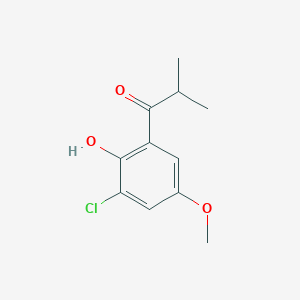
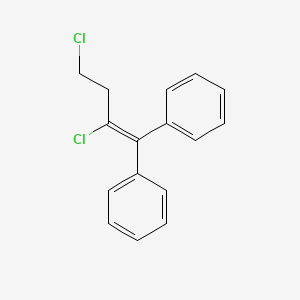

![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

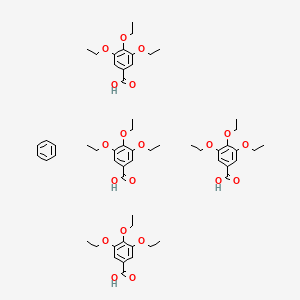
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)
![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
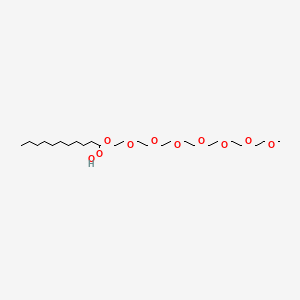
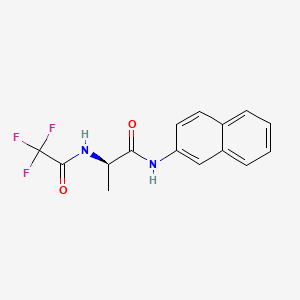
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
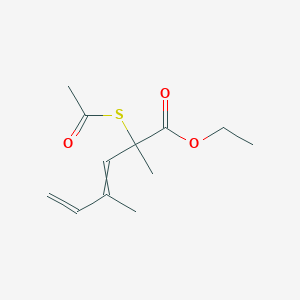
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
